(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol physical properties
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol physical properties
An In-Depth Technical Guide to the Physical Properties of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Abstract
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a chiral amino alcohol, serves as a cornerstone in asymmetric synthesis, most notably as a precursor to the broad-spectrum antibiotic chloramphenicol.[1][2][3] Its specific stereochemistry, defined by two chiral centers, is paramount to its function, making a thorough understanding of its physical properties essential for its application in research and pharmaceutical development. This guide provides an in-depth analysis of these properties, the robust methodologies for their characterization, and the scientific principles that underpin these experimental choices. It is designed for researchers, chemists, and drug development professionals who require a comprehensive and practical understanding of this critical chiral building block.
Molecular Identity and Structural Elucidation
The unambiguous identification of a chiral molecule is the first step in any rigorous scientific endeavor. The structural and chemical identifiers for (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol are summarized below.
Figure 1: 2D structure of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 28143-91-1 | [1][4][5] |
| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol | [1] |
| Synonyms | L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol | [4][6] |
| Molecular Formula | C₉H₁₃NO₂ | [1][5] |
| Molecular Weight | 167.21 g/mol | [1][4] |
| InChI Key | JUCGVCVPNPBJIG-IUCAKERBSA-N | [1][4] |
| Canonical SMILES | Nc1ccccc1 | [4] |
| EC Number | 248-867-6 | [4][6] |
Core Physical and Chemical Properties
The physical properties of a compound are critical for its handling, formulation, and application. They also serve as benchmarks for purity and identity.
Table 2: Summary of Physical Properties
| Property | Value | Conditions / Notes | Source(s) |
| Appearance | White to light yellow crystalline powder | Solid at room temperature | [7][8] |
| Melting Point | 109 - 116 °C | Literature values vary slightly (e.g., 109-113°C, 110-114°C, 112-115°C). The range indicates high purity. | [4][5][7][8] |
| Specific Optical Rotation | +35° to +39° | c = 1 in 1 M HCl at 20°C, 589 nm (D-line) | [4][7] |
| Boiling Point | ~296 °C | Rough estimate; decomposition may occur. | [9] |
| Solubility | Soluble in water and inorganic acids | - | [10] |
| pKa | 11.73 ± 0.45 | Predicted value | [10] |
Methodologies for Physical Property Characterization
The trustworthiness of physical data hinges on the validity of the experimental protocols used for its determination. This section details the standard, self-validating systems for characterizing the key properties of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol.
Melting Point Determination: A Criterion of Purity
Expertise & Rationale: The melting point is more than a mere physical constant; it is a sensitive indicator of a compound's purity.[11] A pure crystalline solid exhibits a sharp, well-defined melting point range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[11] For a crucial precursor like this, confirming a sharp melting range is a primary quality control step. While traditional capillary methods are effective, Differential Scanning Calorimetry (DSC) offers superior precision.
Protocol 1: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] This allows for the precise determination of the melting onset and peak temperatures, as well as the enthalpy of fusion.
-
Sample Preparation: Accurately weigh 1-5 mg of the dry, powdered (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Initiate a heating program. A typical rate for organic compounds is 5-10°C/min under an inert nitrogen atmosphere.[12]
-
Data Acquisition: The instrument records the heat flow versus temperature, generating a thermogram.
-
Analysis: The melting event appears as an endothermic peak.[12][14] The onset of this peak is taken as the melting point, providing a highly reproducible value.
Figure 2: Workflow for Melting Point Determination via DSC.
Optical Rotation: Confirming Stereochemical Integrity
Expertise & Rationale: Chirality is the defining feature of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. Polarimetry is the definitive technique for confirming the bulk sample's enantiomeric identity and purity.[15] The specific rotation, [α], is a fundamental physical constant for a chiral substance, calculated from the observed rotation using Biot's Law.[16][17]
[α] = α / (c × l)
Where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL (or g/dL).[16]
-
l is the path length of the sample cell in decimeters (dm).[16]
The positive sign (+) in the compound's name directly corresponds to its dextrorotatory nature (rotating plane-polarized light to the right), which is experimentally verified by this procedure.
Protocol 2: Polarimetry
-
Solution Preparation: Accurately prepare a solution of known concentration (e.g., 1 g per 100 mL, or c=1) using the specified solvent (1 M HCl).[4][7] Precision in weighing and volume is critical for accuracy.
-
Instrument Blank: Fill the polarimeter cell with the pure solvent (1 M HCl) and zero the instrument. This corrects for any background rotation from the solvent or cell.[18]
-
Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present in the light path.[18]
-
Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α). The instrument must be set to the correct wavelength (typically 589 nm, the sodium D-line) and temperature (e.g., 20°C).[15][19]
-
Calculation: Use the formula above to calculate the specific rotation and compare it to the established literature value.
Figure 3: Workflow for Optical Rotation Measurement via Polarimetry.
Significance in Pharmaceutical Synthesis
The precise stereochemistry of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is not an academic detail; it is fundamental to its utility. Its primary application is as a chiral precursor in the synthesis of pharmaceuticals where biological activity is dependent on a specific 3D arrangement of atoms.
-
Chloramphenicol Synthesis: This compound is a key intermediate in the synthesis of the D-threo isomer of chloramphenicol, which is the only one of the four possible stereoisomers that possesses potent antibacterial activity.[2][20] Using this optically pure starting material obviates the need for costly and inefficient chiral resolution steps later in the synthetic pathway.[2]
-
Chiral Auxiliaries and Ligands: It is also widely used in the preparation of chiral oxazolines and as a ligand in asymmetric catalysis, enabling the synthesis of other enantiomerically pure compounds.[1][8][21]
Safety and Handling
As a laboratory chemical, proper handling is essential.
-
Hazards: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][22]
-
Precautions: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[5] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5]
-
Stability: The compound is stable under normal laboratory conditions.[5]
Conclusion
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a well-characterized molecule whose physical properties are integral to its identity, purity, and application. Its defined melting point and specific optical rotation are not merely data points but are critical quality attributes that confirm the material's suitability for high-stakes applications like pharmaceutical synthesis. The robust and validated methodologies outlined in this guide—from precise thermal analysis with DSC to the definitive stereochemical confirmation by polarimetry—provide the framework for ensuring the integrity of this vital chiral building block in any research or development setting.
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